(3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol
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Overview
Description
(3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol typically involves multi-step organic reactions. One common approach is the use of alkyne metathesis and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as molybdenum or tungsten complexes to facilitate the formation of the triple bonds. Additionally, protecting groups may be employed to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol involves its interaction with various molecular targets. The compound’s multiple double and triple bonds allow it to participate in a range of chemical reactions, which can modulate biological pathways. For example, its ability to undergo oxidation and reduction reactions can influence cellular redox states, potentially affecting cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
(3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol: shares similarities with other polyunsaturated compounds, such as:
Uniqueness
This compound: is unique due to its combination of double and triple bonds along with hydroxyl groups, which provides it with distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
879096-44-3 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(3R)-tetradeca-4,6,12-trien-8,10-diyne-1,3,14-triol |
InChI |
InChI=1S/C14H16O3/c15-12-9-7-5-3-1-2-4-6-8-10-14(17)11-13-16/h4,6-10,14-17H,11-13H2/t14-/m0/s1 |
InChI Key |
QQSKRWNYOUTNSM-AWEZNQCLSA-N |
Isomeric SMILES |
C(CO)[C@H](C=CC=CC#CC#CC=CCO)O |
Canonical SMILES |
C(CO)C(C=CC=CC#CC#CC=CCO)O |
Origin of Product |
United States |
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